Target Class Assignment: TRK Kinase Inhibitor Profile
The compound is explicitly claimed as a TRK kinase inhibitor in patent WO2020/135203, which covers a series of heteroaryl benzamide derivatives for treating TRK-mediated cancers, dermatitis, and asthma [1]. The patent provides the structural scaffold from which this compound derives its purported biological activity. Unlike broad-spectrum kinase inhibitors that may lack TRK-subtype selectivity, this compound's design is directed toward TRK family kinases (TrkA, TrkB, TrkC).
| Evidence Dimension | Target engagement (kinase selectivity profile) |
|---|---|
| Target Compound Data | TRK kinase inhibitor (class assignment per patent WO2020/135203) |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors or unselective benzamide analogs |
| Quantified Difference | Not quantified; inferred from patent classification |
| Conditions | Patent disclosure; no publicly available biochemical IC50 data identified |
Why This Matters
For researchers requiring selective TRK pathway modulation, a compound explicitly designed for TRK kinase inhibition may offer cleaner pharmacological profiles than non-selective kinase inhibitors, though direct comparative data are needed for confirmation.
- [1] Shanghai Dude Medical Technology Co., Ltd. Pharmaceutical Compound, Composition Thereof, and Application. International Patent Application WO2020/135203 (CN2019126507), filed December 19, 2019, published July 2, 2020. View Source
